Xanthone V1a
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Overview
Description
. Xanthones are tricyclic aromatic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthone V1a can be synthesized through several methods, including the classical Grover, Shah, and Shah reaction. This involves the use of chromen-4-ones as building blocks and various catalysts such as ytterbium, palladium, ruthenium, and copper. The Friedel–Crafts reaction and Ullmann-ether coupling are also employed in the synthesis process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and reagents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Xanthone V1a undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents.
Major Products Formed: The major products formed from these reactions include oxidized xanthones, reduced xanthones, and substituted xanthones, each with distinct structural and functional properties.
Scientific Research Applications
Xanthone V1a has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Employed in the development of new materials and pharmaceuticals.
Mechanism of Action
Xanthone V1a is compared with other xanthone derivatives such as xanthone glucosides and azaxanthones. While these compounds share similar structural features, this compound stands out due to its unique combination of hydroxyl groups and alkyl substituents, which enhance its bioactivity and stability.
Comparison with Similar Compounds
Xanthone Glucosides
Azaxanthones
Other xanthone derivatives
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Properties
IUPAC Name |
1,3,5,6-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)5-7-13-18(25)14(8-6-12(3)4)22-17(19(13)26)20(27)15-9-10-16(24)21(28)23(15)29-22/h5-6,9-10,24-26,28H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRBDJMEDUZWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C(=C(C=C3)O)O)CC=C(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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